N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have shown inhibitory concentrations against mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of this compound vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Research is being conducted to identify any enzymes or cofactors that it interacts with, and to determine any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently being studied. This includes investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Acetamide Formation: The chlorinated benzothiazole is reacted with 2,2-diphenylacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the acetamide linkage.
Pyridine Substitution: Finally, the pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction using pyridine-3-methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2,2-diphenylacetamide
- N-(4-bromo-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to the presence of the chloro group at the 4-position of the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3OS/c28-22-14-7-15-23-25(22)30-27(33-23)31(18-19-9-8-16-29-17-19)26(32)24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,24H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVSHGFUZMYSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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